Cas no 1270036-39-9 (5-Bromo-2-methyl-L-phenylalanine)

1270036-39-9 structure

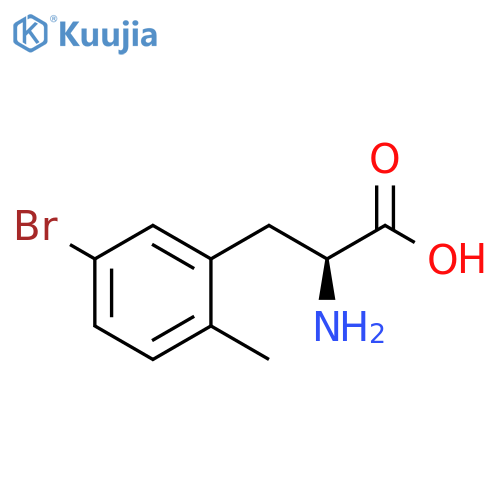

商品名:5-Bromo-2-methyl-L-phenylalanine

5-Bromo-2-methyl-L-phenylalanine 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-methyl-L-phenylalanine

- (2S)-2-amino-3-(5-bromo-2-methylphenyl)propanoic acid

- L-Phenylalanine, 5-bromo-2-methyl-

- (S)-2-amino-3-(5-bromo-2-methylphenyl)propanoic acid

- 1270036-39-9

-

- インチ: 1S/C10H12BrNO2/c1-6-2-3-8(11)4-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1

- InChIKey: BCAFLSOPSHVVMA-VIFPVBQESA-N

- ほほえんだ: C(O)(=O)[C@H](CC1=CC(Br)=CC=C1C)N

計算された属性

- せいみつぶんしりょう: 257.00514g/mol

- どういたいしつりょう: 257.00514g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.4

- トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

- 密度みつど: 1.519±0.06 g/cm3(Predicted)

- ふってん: 386.2±42.0 °C(Predicted)

- 酸性度係数(pKa): 2.21±0.15(Predicted)

5-Bromo-2-methyl-L-phenylalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579192-500mg |

(S)-2-amino-3-(5-bromo-2-methylphenyl)propanoic acid |

1270036-39-9 | 98% | 500mg |

¥3294.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1579192-250mg |

(S)-2-amino-3-(5-bromo-2-methylphenyl)propanoic acid |

1270036-39-9 | 98% | 250mg |

¥2410.00 | 2024-08-09 | |

| Cooke Chemical | LN9107758-250mg |

1270036-39-9 | (S)-2-amino-3-(5-bromo-2-methylphenyl)propanoicacid | 250mg |

RMB 1377.60 | 2025-02-20 | ||

| Cooke Chemical | LN9107758-500mg |

1270036-39-9 | (S)-2-amino-3-(5-bromo-2-methylphenyl)propanoicacid | 500mg |

RMB 2027.20 | 2025-02-20 |

5-Bromo-2-methyl-L-phenylalanine 関連文献

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

1270036-39-9 (5-Bromo-2-methyl-L-phenylalanine) 関連製品

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬